molecular formula C16H12BrFN2OS B2852366 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 865544-27-0

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No. B2852366
CAS RN: 865544-27-0
M. Wt: 379.25
InChI Key: WMLBCAPHOAZICT-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known to have various biological activities and are used in medicinal chemistry .

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to interact with various biological targets. The bromine and fluorine atoms present in the molecule may enhance its cytotoxicity against cancer cell lines. Research suggests that similar compounds have been evaluated for their effectiveness in inhibiting the growth of cancer cells, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

Antibacterial Activity

The structural features of this compound, particularly the benzothiazole moiety, are associated with significant antibacterial properties. It can be used to synthesize new derivatives that exhibit good to moderate antibacterial activity against a range of bacterial strains, which is crucial in the development of new antibiotics to combat resistant bacteria .

Modulation of Antioxidant Responses

Compounds with a similar structure have been reported to modulate antioxidant responses in human fibroblasts. This suggests that (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide could be used in research to explore new treatments for oxidative stress-related diseases .

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2OS/c1-2-20-13-7-6-11(17)9-14(13)22-16(20)19-15(21)10-4-3-5-12(18)8-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLBCAPHOAZICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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